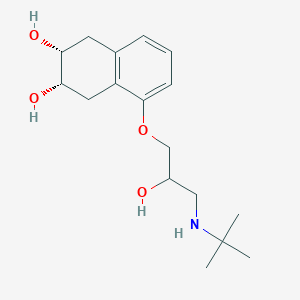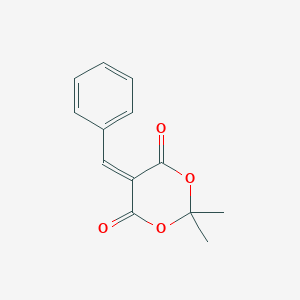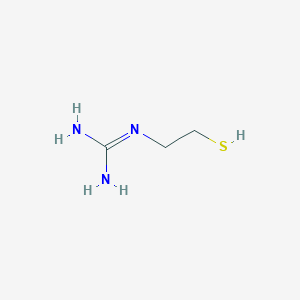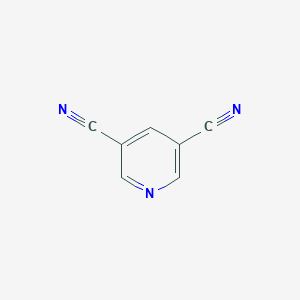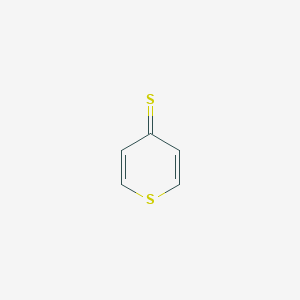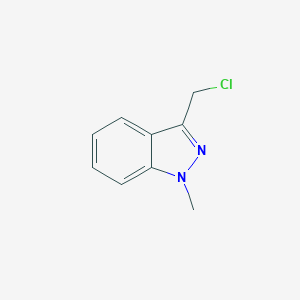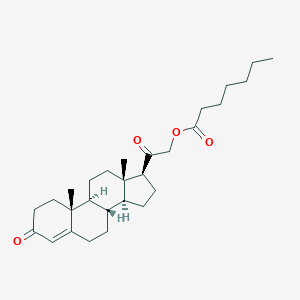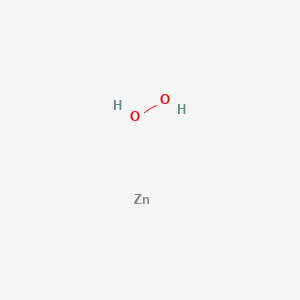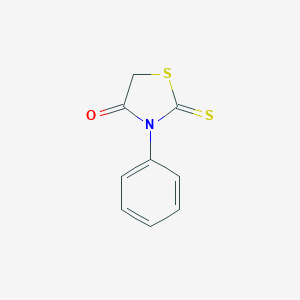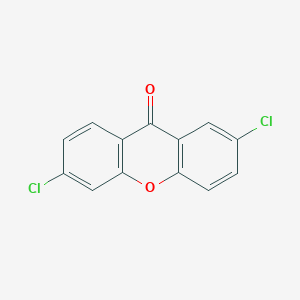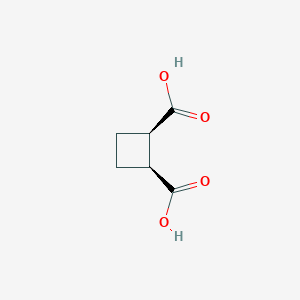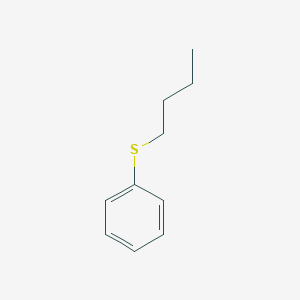
Butylthiobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butylthiobenzene is a chemical compound that belongs to the class of thioethers. It is also known as 1-Butylthiobenzene or Phenylbutyl sulfide. Butylthiobenzene is widely used in scientific research, especially in the field of organic chemistry. It is a colorless liquid with a pungent odor and is insoluble in water.
Wirkmechanismus
The mechanism of action of Butylthiobenzene is not well understood. It is believed to act as a thioether, which can undergo various chemical reactions with other compounds. It can act as a nucleophile and can undergo substitution reactions with electrophiles. Butylthiobenzene can also undergo oxidation reactions to form sulfoxides and sulfones.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Butylthiobenzene are not well studied. However, it is known to be toxic and can cause irritation to the skin, eyes, and respiratory system. It can also cause headaches, dizziness, and nausea. Butylthiobenzene is not known to have any significant effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Butylthiobenzene in lab experiments include its availability, low cost, and ease of synthesis. It is also a versatile compound that can be used in various chemical reactions. However, the limitations of using Butylthiobenzene include its toxicity and potential hazards associated with its use. It is also not a very stable compound and can decompose over time.
Zukünftige Richtungen
There are several future directions for the research on Butylthiobenzene. One direction is to study its mechanism of action and its interactions with other compounds. Another direction is to explore its potential applications in the synthesis of new materials and drugs. The toxicity and environmental impact of Butylthiobenzene can also be studied to develop safer and more sustainable alternatives. Overall, the research on Butylthiobenzene has the potential to contribute to the development of new materials, drugs, and technologies.
Wissenschaftliche Forschungsanwendungen
Butylthiobenzene is widely used in scientific research, especially in the field of organic chemistry. It is used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in various chemical reactions. Butylthiobenzene is used in the synthesis of thioether-containing polymers and materials. It is also used in the synthesis of various drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
1126-80-3 |
|---|---|
Produktname |
Butylthiobenzene |
Molekularformel |
C10H14S |
Molekulargewicht |
166.29 g/mol |
IUPAC-Name |
butylsulfanylbenzene |
InChI |
InChI=1S/C10H14S/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
InChI-Schlüssel |
JETFNRIIPBNRAT-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC=CC=C1 |
Kanonische SMILES |
CCCCSC1=CC=CC=C1 |
Andere CAS-Nummern |
1126-80-3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

